molecular formula C7H6ClN3O2 B6168231 imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride CAS No. 316352-05-3

imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride

Cat. No.: B6168231
CAS No.: 316352-05-3
M. Wt: 199.6
InChI Key:
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Description

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Mechanism of Action

Target of Action

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride primarily targets the Interleukin-17A (IL-17A) . IL-17A is a cytokine that plays a crucial role in host defense mechanisms and inflammatory responses. It is part of the IL-17 family, which consists of six cytokines (IL-17A through IL-17F). The IL-17 receptor (IL-17R) is a heterodimer formed by the IL-17RA and IL-17RC subunits .

Mode of Action

The compound interacts with its target, IL-17A, and inhibits its function. This inhibition disrupts the normal immune and inflammatory responses, which can contribute to the treatment of chronic autoimmune diseases .

Biochemical Pathways

The compound affects the IL-17 signaling pathway. The inhibition of IL-17A disrupts the downstream effects of this pathway, which include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Result of Action

The inhibition of IL-17A by this compound can lead to a reduction in inflammation and immune response. This makes it a potential therapeutic agent for treating chronic autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The carboxylic acid group is then introduced through subsequent reactions, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.

    Industry: Utilized in the development of new materials with unique properties .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

316352-05-3

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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